Product packaging for Antimony trifluoride(Cat. No.:CAS No. 7783-56-4)

Antimony trifluoride

Cat. No.: B1265598
CAS No.: 7783-56-4
M. Wt: 178.755 g/mol
InChI Key: GUNJVIDCYZYFGV-UHFFFAOYSA-K
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Description

Antimony trifluoride, also known as trifluorostibane, is an inorganic compound with the chemical formula SbF₃. It appears as a white solid and is one of the two principal fluorides of antimony, the other being antimony pentafluoride. This compound is used in various industrial applications and as a reagent in inorganic and organofluorine chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Sb B1265598 Antimony trifluoride CAS No. 7783-56-4

Properties

CAS No.

7783-56-4

Molecular Formula

F3Sb

Molecular Weight

178.755 g/mol

IUPAC Name

antimony(3+);trifluoride

InChI

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3

InChI Key

GUNJVIDCYZYFGV-UHFFFAOYSA-K

SMILES

F[Sb](F)F

Canonical SMILES

[F-].[F-].[F-].[Sb+3]

boiling_point

376 °C

Color/Form

White orthorhombic crystals
Orthorhombic, deliquescent crystals
White to gray hygroscopic crystals
There are three known crystalline modifications.

density

4.38 at 69.8 °F (USCG, 1999)
4.38 g/cu cm

melting_point

558 °F (USCG, 1999)
287 °C

Other CAS No.

7783-56-4

physical_description

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals.

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

Stable under recommended storage conditions.

solubility

In water, 492 g/100 g water at 25 °C
In water, 443 g/100 mL at 20 °C;  562 g/100 mL water at 30 °C
Soluble in water
154 g/100 mL methanol;  soluble in acetone

vapor_pressure

26.34 kPa (0.26 atm) at melting point

Origin of Product

United States

Preparation Methods

Preparation Methods of Antimony Trifluoride

This compound is primarily prepared by fluorination of antimony trichloride (SbCl3) with hydrogen fluoride (HF). Several variations of this fundamental reaction exist, differing mainly in the reaction conditions, solvents, and purification techniques.

Direct Fluorination of Antimony Trichloride with Hydrogen Fluoride

The classical and most common method involves treating solid antimony trichloride with hydrogen fluoride gas or aqueous hydrofluoric acid under controlled temperature conditions. The reaction can be represented as:

$$
\text{SbCl}3 + 3 \text{HF} \rightarrow \text{SbF}3 + 3 \text{HCl}
$$

Process Details
  • Temperature: Typically maintained between 0°C to 125°C depending on solvent and method.
  • Solvents: Organic solvents such as carbon tetrachloride (CCl4), nitrobenzene, or polychlorinated hydrocarbons are used as diluents or solvents to dissolve SbCl3 and facilitate the reaction.
  • Reaction Time: Several hours (e.g., 3 to 5 hours) with continuous agitation to ensure complete reaction.
  • Purification: The product is separated by filtration, washed with the solvent, and dried under vacuum at around 50°C. Sublimation may be used to remove oxygen-containing impurities and moisture.
Key Findings from Patent US2068005A (1936)
  • Using carbon tetrachloride as a solvent and passing hydrogen fluoride vapors at 60–75°C yields essentially quantitative conversion of SbCl3 to SbF3.
  • Addition of small amounts of water (e.g., 6 parts water per 240 parts SbCl3) can influence yield and purity; too much water inhibits precipitation of SbF3.
  • The presence of moisture or basic antimony salts in the product leads to impurities; thus, drying and sublimation are essential for high-purity SbF3.
  • The process can be operated intermittently or continuously, under atmospheric or superatmospheric pressure, with measures to release evolved HCl gas.
Parameter Typical Conditions Notes
SbCl3 amount 225–750 parts Solid form
Hydrogen fluoride 70–75 parts (vapors) Anhydrous or aqueous HF
Solvent Carbon tetrachloride, nitrobenzene Solvent dissolves SbCl3
Temperature 0–125°C Depends on solvent and water content
Reaction time 3–5 hours Continuous agitation
Product isolation Filtration + washing + drying Avoid water washing due to solubility
Purification Sublimation Removes moisture and basic salts

Preparation via Hydrolysis and Fluorination of Antimony Tri-Chloride

An older method involves first converting SbCl3 to antimony oxide by hydrolysis and mild alkali treatment, followed by fluorination with aqueous HF solutions. However, this method is less efficient and more wasteful of HF, producing corrosive fumes and basic antimony fluoride impurities. Therefore, it is less favored industrially.

Alternative Fluorination Routes

Preparation of Related Compounds and Their Influence on SbF3 Production

Preparation of Antimony Trifluorodichloride (SbF3Cl2)

SbF3 can be further reacted with chlorine gas in the presence of organic liquids to produce antimony trifluorodichloride, a related fluorinating agent. This process involves dispersing dry SbF3 in an organic medium (e.g., perfluorodecalin) and introducing chlorine gas at 70–130°C. The reaction is slow and requires stirring and temperature control.

This method is more relevant for producing mixed halide antimony compounds rather than pure SbF3 but demonstrates the versatility of SbF3 as a precursor in fluorination chemistry.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Purity of Product Industrial Use
Direct fluorination of SbCl3 with HF (anhydrous or vapor) High yield, quantitative conversion; controllable reaction Requires handling of corrosive HF; moisture sensitive product High purity after drying and sublimation Widely used industrially
Hydrolysis followed by fluorination Simpler reagents Wasteful of HF; produces basic impurities; corrosive fumes Lower purity; requires extensive purification Largely obsolete
Fluorination in organic solvents Improved control of reaction; better solubility of SbCl3 Use of toxic solvents; solvent recovery needed High purity achievable Used in specialized syntheses
Reaction with chlorine to form SbF3Cl2 Produces fluorinating agents for further reactions Slow reaction; complex product mixture Not pure SbF3; mixture of halides Specialized fluorination chemistry

Research and Industrial Considerations

  • Moisture Sensitivity: SbF3 readily hydrolyzes, so drying and handling under dry conditions are critical to maintain product quality.
  • Purification: Sublimation is commonly employed to remove oxygen-containing impurities and basic salts.
  • Environmental and Safety: Handling HF requires strict safety measures due to its corrosive and toxic nature; evolved HCl gas must be properly neutralized.
  • Yield Optimization: Control of water content and reaction temperature is essential to maximize yield and purity.

Summary Table of Key Preparation Parameters

Parameter Range/Value Impact on Process
SbCl3 to HF molar ratio ~1:3 Stoichiometric for complete fluorination
Temperature 0–125°C Higher temp accelerates reaction but may cause hydrolysis
Solvent CCl4, nitrobenzene, others Enhances solubility and reaction control
Reaction time 3–5 hours Ensures complete conversion
Drying temperature ~50°C under vacuum Removes moisture, prevents hydrolysis
Purification method Sublimation Removes impurities and basic salts

Chemical Reactions Analysis

Fluorination Reactions

SbF₃ serves as a fluorinating agent in organic and inorganic synthesis:

Swarts Reaction

SbF₃ converts organic chlorides to fluorides, often in the presence of SbCl₅ or Cl₂ to form the reactive intermediate SbCl₂F₃:
R Cl+SbF3R F+SbCl3\text{R Cl}+\text{SbF}_3\rightarrow \text{R F}+\text{SbCl}_3
For example, CCl₃F (Freon-11) is produced industrially using this method .

Halogen Exchange with Boron Compounds

SbF₃ reacts with diboron tetrachloride (B₂Cl₄) to produce diboron tetrafluoride (B₂F₄):
B2Cl4+2textSbF3B2F4+2textSbCl3\text{B}_2\text{Cl}_4+2\\text{SbF}_3\rightarrow \text{B}_2\text{F}_4+2\\text{SbCl}_3
This reaction is pivotal in generating Lewis acids for coordination chemistry .

Lewis Acid Behavior

SbF₃ acts as a mild Lewis acid, forming complexes with Lewis bases like amines and ethers:

Complex Structure Application
[SbF₃(tmen)]Sb center bonded to tmen ligandSolubility enhancement in non-polar solvents
[(Lᵢᴾᴾ)SbF₃]NHC-stabilized SbF₃Facilitates auto-ionization

These complexes are critical in enabling SbF₃’s reactivity in aprotic solvents .

Auto-Ionization in Non-Polar Solvents

In the presence of N-heterocyclic carbenes (NHCs), SbF₃ undergoes auto-ionization to form ionic species:
2textSbF3[(LDipp)2SbF2]+[SbF4]2\\text{SbF}_3\rightarrow [(\text{L}^\text{Dipp})_2\text{SbF}_2]^+[\text{SbF}_4]^-
This rare pnictogen(III) halide auto-ionization involves ligand rearrangement into mesoionic carbenes (MICs), a novel mechanism observed in Sb chemistry .

Substitution Reactions

SbF₃ replaces dimethylamino groups in phosphonitriles via non-geminal pathways:
P3N3(NMe2)6+SbF3P3N3(NMe2)6nFn+Sb NMe2)3\text{P}_3\text{N}_3(\text{NMe}_2)_6+\text{SbF}_3\rightarrow \text{P}_3\text{N}_3(\text{NMe}_2)_{6-n}\text{F}_n+\text{Sb NMe}_2)_3
This stepwise substitution is utilized to synthesize fluorinated phosphonitrile derivatives .

Reactions with Halogens

SbF₃ reacts with fluorine gas to form antimony pentafluoride (SbF₅), a stronger Lewis acid:
SbF3+F2SbF5\text{SbF}_3+\text{F}_2\rightarrow \text{SbF}_5
SbF₅ is integral in superacid systems (e.g., HF-SbF₅) .

Comparison with Related Fluorinating Agents

Agent Formula Relative Lewis Acidity Key Application
SbF₃SbF₃ModerateSwarts reaction, complexes
BF₃BF₃WeakCatalysis in organic synthesis
AsF₃AsF₃ModerateSemiconductor doping

SbF₃’s polymeric solid-state structure (bridging F ligands) reduces volatility compared to AsF₃ or SbCl₃ .

Hydrolysis and Stability

SbF₃ hydrolyzes slowly in water, forming antimony oxyfluorides:
SbF3+H2OSbOF+2textHF\text{SbF}_3+\text{H}_2\text{O}\rightarrow \text{SbOF}+2\\text{HF}
This reaction limits its use in aqueous systems but is exploited in ceramic glazes .

Scientific Research Applications

Scientific Research Applications

1. Fluorination Reagent

  • Description : Antimony trifluoride is primarily used as a fluorination reagent in organic synthesis. It facilitates the conversion of halogenated compounds to their corresponding fluorinated derivatives.
  • Case Study : The Swarts reaction demonstrates the effectiveness of this compound when combined with chlorine or antimony pentachloride to produce antimony trifluorodichloride (SbCl₂F₃), which serves as an active fluorinating species .

2. Electroplating Agent

  • Description : In electrochemistry, this compound is utilized as an electroplating agent. Its ability to form stable complexes enhances the deposition of metals onto substrates.
  • Case Study : Research has shown that this compound-modified carbon paste electrodes can be employed for electrochemical stripping analysis of heavy metals, indicating its utility in environmental monitoring and analytical chemistry .

3. Production of Ceramics and Dyes

  • Description : this compound is also used in the manufacturing of ceramics, including pottery and porcelain. It contributes to the formulation of ceramic enamels and glazes.
  • Case Study : Its application in dyeing processes has been documented, where it aids in achieving specific color properties in textiles and other materials .

Summary Table of Applications

Application AreaDescriptionNotable Case Studies
Fluorination Reagent Converts chlorinated compounds to fluorinated derivativesSwarts reaction for organofluorine synthesis
Electroplating Agent Enhances metal deposition on substratesUse in electrochemical stripping analysis
Ceramics & Dyes Used in ceramics production and dyeingApplications in ceramic enamels and textile dyes

Mechanism of Action

The mechanism by which antimony trifluoride exerts its effects primarily involves its role as a fluorination reagent. It acts as a source of fluoride ions, which can replace other halides in organic compounds. This process involves the formation of antimony trifluorodichloride (SbCl₂F₃) when treated with chlorine or antimony pentachloride, which then facilitates the fluorination reaction .

Comparison with Similar Compounds

Antimony trifluoride can be compared with other similar compounds, such as:

    Antimony pentafluoride (SbF₅): A stronger Lewis acid and more reactive fluorinating agent.

    Antimony trichloride (SbCl₃): Similar in structure but less effective as a fluorinating agent.

    Arsenic trifluoride (AsF₃): Similar in structure but more volatile and less commonly used.

This compound is unique due to its mild Lewis acidity and its ability to act as a fluorination reagent without being as reactive or hazardous as antimony pentafluoride .

Q & A

Basic: What are the primary synthetic routes for preparing antimony trifluoride (SbF₃) in laboratory settings?

SbF₃ is commonly synthesized via halogen exchange reactions. A standard method involves reacting antimony trichloride (SbCl₃) with a fluoride source (e.g., hydrogen fluoride, calcium fluoride, or zinc fluoride). For example:
2 SbCl₃ + 3 ZnF₂ → 2 SbF₃ + 3 ZnCl₂\text{2 SbCl₃ + 3 ZnF₂ → 2 SbF₃ + 3 ZnCl₂}
This method ensures high purity and is scalable for laboratory use. Alternative routes include direct fluorination of antimony metal or oxides under controlled conditions . Post-synthesis, purification via sublimation (boiling point: 376°C) is recommended to remove residual halides .

Basic: How does SbF₃ behave in acidic media, and what precautions are necessary for handling?

SbF₃ acts as a weak Lewis base in fluorosulfuric acid (HSO₃F), forming ionic species like SbF₂⁺ and SO₃F⁻. Prolonged exposure leads to further fluorination, generating SbF₅ and HF . Handling precautions :

  • Use inert-atmosphere gloveboxes to avoid hydrolysis (SbF₃ reacts with moisture, releasing HF).
  • Store in sealed containers with desiccants (e.g., P₂O₅) to prevent oxidation or hydration .

Advanced: What spectroscopic and crystallographic techniques are optimal for characterizing SbF₃ coordination complexes?

  • X-ray crystallography : Essential for resolving SbF₃'s coordination modes (e.g., bridging vs. terminal fluoride ligands). For example, complexes with azacrown ethers exhibit novel μ₂-F bridging, confirmed by bond-length analysis (Sb–F: 1.92–2.18 Å) .
  • Raman spectroscopy : Identifies vibrational modes of Sb–F bonds (\sim500–600 cm⁻¹) and distinguishes between SbF₃ and SbF₅ contamination .
  • NMR (¹⁹F) : Detects fluorine environments in solution-phase complexes, though rapid ligand exchange may require low-temperature measurements .

Advanced: How do discrepancies arise in reported thermal stability data for SbF₃, and how can they be resolved?

Discrepancies stem from reaction conditions (e.g., plasma etching vs. bulk heating). For instance:

  • In plasma environments, SbF₃ decomposes into SbF₆⁻ intermediates, which form non-volatile antimony oxides (boiling point >1400°C), skewing volatility data .
  • Bulk thermal studies report sublimation at 376°C, but impurities (e.g., Sb₂O₃) may lower observed decomposition temperatures .
    Resolution : Use in situ techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways under controlled atmospheres .

Basic: What role does SbF₃ play in organofluorine chemistry?

SbF₃ serves as a fluorinating agent in Swarts reactions, substituting chlorine with fluorine in organic chlorides (e.g., converting CCl₃ to CF₃ groups). Key steps:

Generate Cl⁻ abstraction intermediates (e.g., SbF₃Cl⁻).

Facilitate nucleophilic fluorination via SN2 mechanisms.
Optimal yields require anhydrous conditions and stoichiometric excess of SbF₃ to prevent side reactions .

Advanced: How can researchers address challenges in synthesizing SbF₃ complexes with macrocyclic ligands?

Macrocyclic ligands (e.g., 15-membered oxa-thia crowns) often require templated synthesis:

Pre-form the ligand in a polar solvent (THF or acetonitrile).

Slowly add SbF₃ under nitrogen to avoid ligand oxidation.

Monitor via TLC or UV-Vis for complexation (SbF₃ typically induces a bathochromic shift in ligand absorbance) .
Common pitfalls : Competing coordination from solvent molecules or fluoride hydrolysis. Use chelating ligands with high Sb(III) affinity (e.g., pyridine-N-oxides) to stabilize the complex .

Basic: What analytical methods are recommended for detecting SbF₃ in environmental or biological samples?

  • Ion chromatography (IC) : Quantifies free fluoride ions after acid digestion of SbF₃-containing samples .
  • ICP-MS : Measures total antimony content (detection limit: \sim0.1 ppb), but requires speciation analysis (e.g., HPLC-ICP-MS) to distinguish SbF₃ from other Sb species .
  • Colorimetric assays : Use reagents like alizarin red S to form Sb(III)-dye complexes (absorbance at 520 nm) .

Advanced: What mechanistic insights explain SbF₃’s catalytic activity in Lewis acid-mediated reactions?

SbF₃ activates substrates by polarizing bonds (e.g., C–X in alkyl halides) through its vacant d-orbitals. For example:

  • In Friedel-Crafts alkylation, SbF₃ stabilizes carbocation intermediates via [SbF₃···R⁺] adducts, reducing side reactions like hydride shifts.
  • Kinetic studies (via stopped-flow NMR) show reaction rates depend on SbF₃ concentration quadratically, suggesting a two-step activation process .

Basic: How is SbF₃ distinguished from SbF₅ in mixed fluorination reactions?

  • Boiling point : SbF₃ sublimes at 376°C vs. SbF₅ (bp: 141°C). Fractional sublimation under vacuum isolates the two .
  • ¹⁹F NMR : SbF₃ exhibits a single peak (δ \sim -35 ppm), while SbF₅ shows a quintet (δ \sim -70 ppm, J₆₆ = 1,200 Hz) due to coupling with ¹²¹Sb .

Advanced: What strategies mitigate SbF₃’s hygroscopicity in air-sensitive syntheses?

  • Solvent selection : Use anhydrous HF or ionic liquids (e.g., [BMIM][PF₆]) as reaction media to suppress hydrolysis .
  • Additives : Introduce mild Lewis acids (e.g., BF₃) to competitively bind trace water without reacting with SbF₃ .
  • Encapsulation : Co-crystallize SbF₃ with macrocycles (e.g., crown ethers) to shield it from moisture .

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